Superior LRRK2 Degradation DC₅₀: trans-Cyclohexyl PROTAC XL01126 vs. cis Analogue in HEK293T Cells
In a direct head‑to‑head comparison using matched molecular pair PROTACs incorporating the trans‑cyclohexyl linker (XL01126) versus the cis‑cyclohexyl linker, the trans‑configured PROTAC achieved a DC₅₀ of 23 nM for LRRK2 degradation in HEK293T cells, whereas the cis analogue required a DC₅₀ of 91 nM to achieve the same effect [1]. The trans isomer was therefore approximately four‑fold more potent as a degrader than its cis counterpart under identical cellular assay conditions [1].
| Evidence Dimension | PROTAC-mediated LRRK2 degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 23 nM (PROTAC XL01126 with trans-cyclohexyl linker derived from CAS 1212272-05-3) |
| Comparator Or Baseline | DC₅₀ = 91 nM (PROTAC with cis-cyclohexyl linker derived from CAS 509143-12-8) |
| Quantified Difference | ~4‑fold improvement in degradation potency (23 nM vs. 91 nM) |
| Conditions | HEK293T cells expressing LRRK2; DC₅₀ values derived from cellular degradation assays; matched molecular pair design with identical warhead and E3 ligase ligand |
Why This Matters
A four‑fold improvement in cellular degradation potency (DC₅₀) directly translates to lower effective concentrations required in downstream in vitro and in vivo PROTAC studies, reducing compound consumption and potentially improving the therapeutic index in target validation campaigns.
- [1] Pierri M, Liu X, Kroupova A, Rutter Z, Hallatt AJ, Ciulli A. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett. 2024 Sep 15;110:129861. doi:10.1016/j.bmcl.2024.129861. View Source
